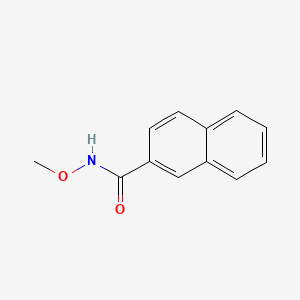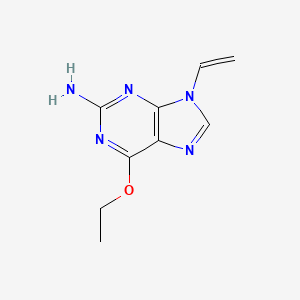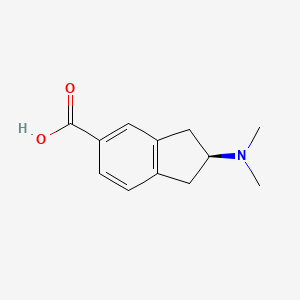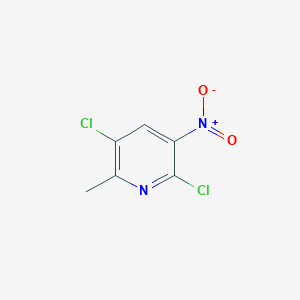
2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core structure, which is substituted with a methoxy group at the 6-position, a methyl group at the 1-position, and an acetonitrile group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. For this specific compound, the starting materials would include 6-methoxy-1-methylindole and an appropriate nitrile source. The reaction is usually carried out under reflux conditions with methanesulfonic acid as the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-(6-Hydroxy-1-methyl-1H-indol-3-yl)acetonitrile.
Reduction: 2-(6-Methoxy-1-methyl-1H-indol-3-yl)ethylamine.
Substitution: 2-(6-Methoxy-1-methyl-1H-indol-3-yl)-2-halogenacetonitrile.
Aplicaciones Científicas De Investigación
2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to cell signaling and receptor binding due to its structural similarity to natural indole alkaloids.
Medicine: Research into its potential as an anticancer, antiviral, and antimicrobial agent is ongoing.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The biological activity of 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile is primarily attributed to its ability to interact with various molecular targets. The indole core can bind to specific receptors and enzymes, modulating their activity. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The methoxy and nitrile groups further enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
2-(1H-Indol-3-yl)acetonitrile: Lacks the methoxy and methyl substitutions, resulting in different chemical and biological properties.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: Contains an ethylamine group instead of a nitrile group, altering its reactivity and applications.
2-(1H-Indol-3-ylmethylidene)malononitrile: Features a malononitrile group, which significantly changes its chemical behavior.
Uniqueness: The presence of the methoxy and methyl groups in 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile imparts unique electronic and steric effects, enhancing its reactivity and binding properties compared to other indole derivatives.
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
2-(6-methoxy-1-methylindol-3-yl)acetonitrile |
InChI |
InChI=1S/C12H12N2O/c1-14-8-9(5-6-13)11-4-3-10(15-2)7-12(11)14/h3-4,7-8H,5H2,1-2H3 |
Clave InChI |
LNUOZWIFGAJCAE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=C(C=C2)OC)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(Benzo[d][1,3]dioxol-4-yl)piperazine](/img/structure/B11897831.png)
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11897836.png)

![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)

![1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11897862.png)


